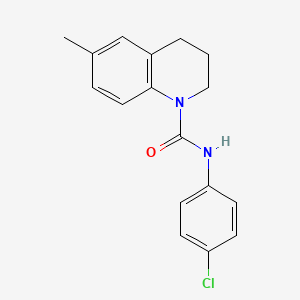
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and is commonly referred to as '4-Cl-MQCA'.
Scientific Research Applications
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides derived from this compound has been investigated. These derivatives were found to possess certain anti-tobacco mosaic virus (TMV) activity . The antiviral potential of these molecules makes them relevant for further exploration in virology research.
Medicinal Chemistry
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have revolutionized medicine. While the specific pharmacological properties of this compound need further study, its structural features suggest potential applications in drug design and development . Researchers may explore its interactions with biological targets and evaluate its therapeutic effects.
Antifungal Properties
Sulfonamide derivatives have been reported to exhibit antifungal activity . Investigating the efficacy of this compound against fungal pathogens could provide valuable insights for developing antifungal agents.
Herbicidal Applications
Certain sulfonamide derivatives have demonstrated herbicidal properties, making them relevant for agricultural applications . While more research is needed, exploring the effects of this compound on plant growth and weed control could be beneficial.
Anticonvulsant Potential
1,3,4-Thiadiazoles, including related derivatives, have shown anticonvulsant properties . Investigating whether this compound exhibits similar effects could contribute to the development of antiepileptic drugs.
Antibacterial and Antibiofilm Activity
Although not directly studied for this compound, related nicotinamide derivatives have been investigated for antibacterial and antibiofilm properties . Considering the structural similarities, researchers might explore the potential of this compound in combating bacterial infections and biofilm formation.
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, a member of the strobilurin group of fungicides, are known to target botrytis cinerea and alternaria alternata .
Mode of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin, act as quinone outside inhibitors (qoi), inhibiting mitochondrial respiration .
Biochemical Pathways
Similar compounds like pyraclostrobin affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Result of Action
Similar compounds like pyraclostrobin have been shown to cause some degree of reproductive and developmental failure in mammals .
properties
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-4-9-16-13(11-12)3-2-10-20(16)17(21)19-15-7-5-14(18)6-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRASNRFEGGZLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2831817.png)


![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2831824.png)


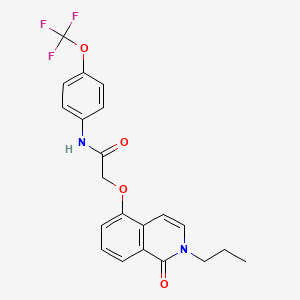

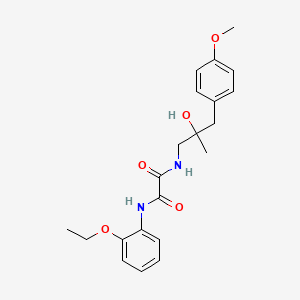
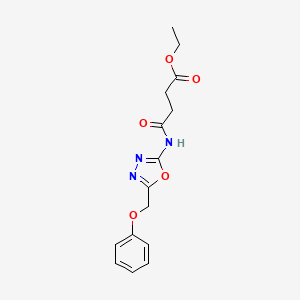
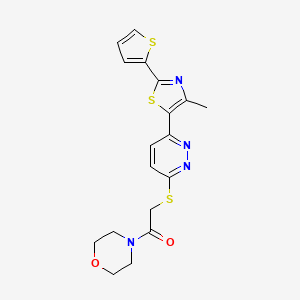
![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2831834.png)
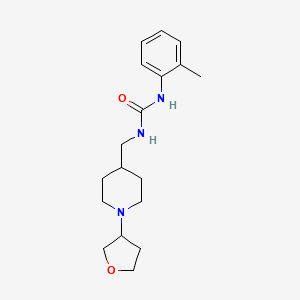
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline](/img/structure/B2831837.png)